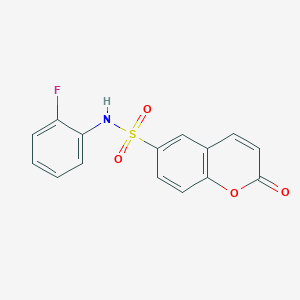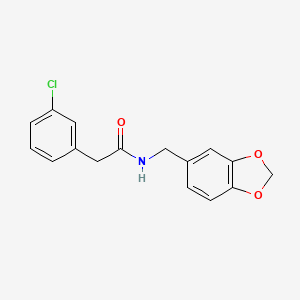
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as FS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. FS-1 is a sulfonamide derivative of 2-oxo-2H-chromene, a class of compounds known for their biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood, but it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. PDE4 is an enzyme that plays a key role in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation and pain. Furthermore, this compound has been reported to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal lab conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in some experiments. This compound also has limited bioavailability, which can limit its use in vivo.
Future Directions
There are several future directions for the research on N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide. One direction is to investigate the potential of this compound as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its biological activities. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized through a multistep process starting from 2-hydroxybenzaldehyde. The first step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester. The second step involves the cyclization of the ethyl ester with sulfuric acid to form 2-oxo-2H-chromene-3-carboxylic acid. The final step involves the reaction of the carboxylic acid with sulfamide and 2-fluoroaniline in the presence of a coupling reagent to form this compound.
Scientific Research Applications
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has shown potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer activity against various cancer cell lines such as breast cancer, colon cancer, and lung cancer. This compound has also been reported to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been reported to exhibit antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4S/c16-12-3-1-2-4-13(12)17-22(19,20)11-6-7-14-10(9-11)5-8-15(18)21-14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJSNXUMQUCQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363578.png)
![1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5363600.png)
![methyl 3-{2-[cyclopropyl(4-fluorophenyl)methylene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5363608.png)
![N-{2-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5363613.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)


![1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B5363659.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)